2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines a chromene and pyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzaldehyde with 2-amino-4H-chromen-4-one under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Shares a similar pyrimidine moiety and exhibits comparable biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Uniqueness
2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one is unique due to its specific combination of chromene and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
89048-88-4 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-5-4-7-13(9-11)16-19-17(21)14-10-12-6-2-3-8-15(12)22-18(14)20-16/h2-10,16H,1H3,(H,19,21) |
InChI Key |
KSJPRCMYTFAEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC(=O)C3=CC4=CC=CC=C4OC3=N2 |
Origin of Product |
United States |
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